2-(Diethylamino)ethanol

Catalog No.
S526024
CAS No.
100-37-8
M.F
(C2H5)2NC2H4OH
C6H15NO
M. Wt
117.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diethylamino)ethanol

CAS Number

100-37-8

Product Name

2-(Diethylamino)ethanol

IUPAC Name

2-(diethylamino)ethanol

Molecular Formula

(C2H5)2NC2H4OH
C6H15NO

Molecular Weight

117.19 g/mol

InChI

InChI=1S/C6H15NO/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3

InChI Key

BFSVOASYOCHEOV-UHFFFAOYSA-N

SMILES

CCN(CC)CCO

solubility

Very soluble (NTP, 1992)
8.53 M
SOL IN ALL PROPORTIONS IN WATER; SOL IN ALC, ETHER, ACETONE, BENZENE, PETROLEUM ETHER
Solubility in water: miscible
Miscible

Synonyms

2-(diethylamino)ethanol, 2-(dimethylamino)ethanol hydrochloride, 2-(N,N-dimethylamino)ethanol hydrochloride, 2-diethylaminoethanol, 2-diethylaminoethanol hydrochloride, 2-diethylaminoethanol hydrochloride, 14C-labeled, 2-diethylaminoethanol sulfate (2:1), 2-diethylaminoethanol tartrate, 2-diethylaminoethanol, sodium salt, DEAE, deanol hydrochloride, diethylaminoethanol, diethylethanolamine, ethanol, 2-(dimethylamino)-, hydrochloride (1:1), ethanol, 2-dimethylamino-, hydrochloride, N,N-diethylethanolamine

Canonical SMILES

CCN(CC)CCO

The exact mass of the compound 2-Diethylaminoethanol is 117.1154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble (ntp, 1992)8.53 msol in all proportions in water; sol in alc, ether, acetone, benzene, petroleum ethersolubility in water: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8759. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-(Diethylamino)ethanol (DEAE), CAS 100-37-8, is a tertiary amino alcohol characterized by a diethyl-substituted amine and a primary hydroxyl group. In industrial procurement, it is utilized as a volatile neutralizing amine for boiler water treatment, an energy-efficient tertiary amine solvent for CO2 capture, and a mandatory chemical precursor for specific pharmaceuticals and functionalized polymers. Its specific combination of moderate lipophilicity (logP ~0.21), a boiling point of 162 °C, and a high basicity (pH 11.5 at 100 g/L) makes it a critical material for applications requiring precise vapor-liquid partitioning, specific steric hindrance, or low-energy thermal regeneration [1].

Substituting DEAE with close analogs like 2-(Dimethylamino)ethanol (DMAE) or Monoethanolamine (MEA) compromises process efficiency and product identity. In carbon capture, primary amines like MEA form stable carbamates, resulting in excessively high regeneration energy requirements compared to DEAE's bicarbonate-driven mechanism[1]. In active pharmaceutical ingredient (API) synthesis, replacing DEAE's diethyl groups with DMAE's dimethyl groups alters the lipophilicity and steric profile of the resulting molecule, preventing the successful synthesis of target anesthetics like procaine [2]. Furthermore, in boiler water treatment, differences in boiling points (DEAE at 162 °C vs. DMAE at 134 °C) drastically alter the vapor-liquid distribution ratio, leading to unprotected condensate zones if the lighter amine flashes off prematurely [3].

Thermodynamic Efficiency in Carbon Capture Regeneration

Tertiary amines like DEAE do not form stable carbamates with CO2, unlike primary amines such as MEA. This mechanistic difference significantly lowers the energy required to strip CO2 and regenerate the solvent. Experimental evaluations of aqueous DEEA (DEAE) solutions demonstrate a reboiler heat duty (Qreb) of approximately 2.17 GJ/t CO2 under optimized conditions. In contrast, standard primary or secondary amine systems require substantially higher energy, with DETA recorded at 3.44 GJ/t CO2 and MEA often exceeding 3.5 GJ/t CO2[1].

Evidence DimensionReboiler heat duty (Qreb) for CO2 stripping
Target Compound Data~2.17 GJ/t CO2 (aqueous DEAE)
Comparator Or Baseline~3.44 GJ/t CO2 (DETA) / >3.5 GJ/t CO2 (MEA)
Quantified Difference~37% reduction in regeneration energy consumption vs DETA
ConditionsLab-scale stripper packed column, 75 °C feed temperature

Drives critical OPEX reductions in post-combustion carbon capture plants by minimizing the steam required for solvent regeneration.

Optimized Volatility for Steam Condensate Protection

DEAE is utilized as a neutralizing amine in steam systems because its vapor-liquid distribution ratio ensures it travels with the steam and condenses at the right zones to neutralize carbonic acid. DEAE has a boiling point of 162-163 °C, whereas its lighter analog DMAE boils at 134-135 °C. This 28 °C difference means DMAE partitions too readily into the vapor phase, leaving early condensation zones unprotected, whereas DEAE provides a balanced distribution across extensive steam networks, maintaining an alkaline pH in the condensate [1].

Evidence DimensionBoiling point and phase partitioning
Target Compound Data162-163 °C (balanced vapor-liquid distribution)
Comparator Or Baseline134-135 °C (DMAE)
Quantified Difference28 °C higher boiling point
ConditionsHigh-temperature steam and condensate lines

Prevents localized acidic corrosion in complex boiler systems by ensuring the amine condenses concurrently with water rather than flashing off entirely.

Strict Structural Requirement for Procaine Synthesis

In pharmaceutical manufacturing, DEAE is the non-interchangeable precursor for synthesizing the local anesthetic procaine via esterification with 4-aminobenzoic acid. The diethylamino group provides a specific lipophilicity (logP ~0.21) and steric profile that governs the drug's ability to penetrate nerve membranes. Substituting DEAE with 2-(Dimethylamino)ethanol (DMAE) yields a different chemical entity with altered pharmacokinetics, failing pharmacopeial standards for procaine [1].

Evidence DimensionPrecursor structural identity
Target Compound DataDiethyl substitution (LogP ~0.21)
Comparator Or BaselineDimethyl substitution (DMAE)
Quantified DifferenceComplete loss of target API identity
ConditionsEsterification with 4-aminobenzoic acid

Ensures compliance with exact synthetic routes for procaine and related dialkylaminoethyl-substituted APIs, where analog substitution is chemically impossible.

Post-Combustion Carbon Capture Solvents

DEAE is utilized as a primary component or blend additive in amine scrubbing systems for CO2 capture. Its tertiary amine structure prevents stable carbamate formation, allowing for CO2 desorption at lower temperatures and significantly reducing the reboiler heat duty compared to traditional MEA systems [1].

Vapor-Phase Corrosion Inhibition in Boiler Systems

DEAE is selected as a neutralizing amine for extensive steam distribution and humidification networks. Its specific boiling point (162 °C) and vapor-liquid distribution ratio ensure it condenses alongside steam, effectively neutralizing dissolved CO2 and maintaining protective alkalinity on metal surfaces throughout the condensate return lines [2].

Pharmaceutical Synthesis of Local Anesthetics

DEAE is the mandatory precursor for the industrial synthesis of procaine and other dialkylaminoethyl-bearing drugs. Its specific diethyl substitution provides the exact steric and lipophilic properties required for the final active pharmaceutical ingredient, making it strictly preferred over methyl-substituted analogs [3].

Synthesis of Anion-Exchange Resins (DEAE-Cellulose)

DEAE is utilized to functionalize cellulose and other polymer backbones to create DEAE-resins for ion-exchange chromatography. The diethylaminoethyl group provides a weak anion-exchange capacity that is necessary for the gentle separation of proteins and nucleic acids, a standard that cannot be met by alternative amine functionalizations [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

2-diethylaminoethanol appears as a colorless liquid. Flash point 103-140°F. Less dense than water . Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Causes burns to the skin, eyes and mucous membranes.
Liquid
COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a nauseating, ammonia-like odor.

Color/Form

COLORLESS LIQUID
Colorless liquid.

XLogP3

0.3

Exact Mass

117.1154

Boiling Point

325 °F at 760 mm Hg (NTP, 1992)
163.0 °C
163 °C @ 760 MM HG
163 °C
325°F

Flash Point

140 °F (NTP, 1992)
140 °F (OPEN CUP)
125 °F (closed cup)
52 °C c.c.
140°F
126°F

Vapor Density

4.03 (NTP, 1992) (Relative to Air)
4.03 (Air= 1)
4.03

Density

0.8921 at 77 °F (USCG, 1999)
0.8921 @ 20 °C/4 °C
Relative density (water = 1): 0.88
0.89

LogP

0.46

Odor

NAUSEATING ODOR
Nauseating, ammonia-like odor.

Appearance

Solid powder

Melting Point

-94 °F (NTP, 1992)
FREEZING POINT: -70 °C
-70 °C
-94°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S6DL4M053U

Related CAS

14426-20-1 (hydrochloride)
30381-48-7 (hydrochloride salt)
64346-24-3 (sulfate[2:1])

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Vapor Pressure

21 mm Hg at 68 °F (NTP, 1992)
1.40 mmHg
21 MM HG @ 20 °C
Vapor pressure, kPa at 20 °C: 2.8
1 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

100-37-8

Wikipedia

2-(diethylamino)ethanol

Biological Half Life

The biological half-life is 3.5 hr ... .

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

... BY ACTION OF ETHYLENE CHLOROHYDRIN ON DIETHYLAMINE
... BY ACTION OF ETHYLENE OXIDE ON DIETHYLAMINE

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Explosives manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Primary metal manufacturing
Wholesale and retail trade
Ethanol, 2-(diethylamino)-: ACTIVE

Analytic Laboratory Methods

Method No. 200 Aminoethanol compounds. Gas chromatography (GC) working range: 5-300 mg/m3 in a 20-L air sample

Clinical Laboratory Methods

DIETHYLAMINOETHANOL WAS SEPARATED FROM HUMAN URINE BY PAPER ELECTROPHORESIS & THIN-LAYER CHROMATOGRAPHY, & ISOLATES WERE DETERMINED SPECTROPHOTOMETRICALLY.

Stability Shelf Life

Stability During Transport: Stable.

Dates

Last modified: 08-15-2023
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